molecular formula C17H12N2O2 B2822733 4-Methoxy-2-(2-naphthyloxy)nicotinonitrile CAS No. 339016-77-2

4-Methoxy-2-(2-naphthyloxy)nicotinonitrile

Cat. No.: B2822733
CAS No.: 339016-77-2
M. Wt: 276.295
InChI Key: HDKIPAMZAQSHAT-UHFFFAOYSA-N
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Description

4-Methoxy-2-(2-naphthyloxy)nicotinonitrile is a nicotinonitrile derivative characterized by a pyridine core substituted with a methoxy group at position 4, a 2-naphthyloxy group at position 2, and a cyano group at position 3. Nicotinonitriles are a class of heterocyclic compounds with diverse applications in medicinal chemistry, materials science, and corrosion inhibition due to their structural versatility and tunable electronic properties .

Properties

IUPAC Name

4-methoxy-2-naphthalen-2-yloxypyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c1-20-16-8-9-19-17(15(16)11-18)21-14-7-6-12-4-2-3-5-13(12)10-14/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKIPAMZAQSHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)OC2=CC3=CC=CC=C3C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(2-naphthyloxy)nicotinonitrile typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(2-naphthyloxy)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-formyl-2-(2-naphthyloxy)nicotinonitrile, while reduction of the nitrile group can produce 4-methoxy-2-(2-naphthyloxy)nicotinamide.

Scientific Research Applications

4-Methoxy-2-(2-naphthyloxy)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(2-naphthyloxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, its potential biological activities may be attributed to its ability to interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Nicotinonitrile Derivatives

Structural and Substituent Effects

Nicotinonitrile derivatives exhibit distinct properties based on substituent patterns. Below is a comparative analysis:

Table 1: Substituent Impact on Molecular Properties
Compound Name Substituents Key Structural Features Reference
4-Methoxy-2-(2-naphthyloxy)nicotinonitrile 2-(2-naphthyloxy), 4-methoxy, 3-cyano Bulky naphthyloxy group; planar pyridine -
6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile 2-methoxy, 4-phenyl, 6-(4-aminophenyl) Non-planar; intermolecular H-bonding
6-[5-(4-Methoxyphenyl)furan-2-yl]nicotinonitrile 6-furan, 4-methoxyphenyl Electron-rich furan; corrosion inhibition
Compound XLII (Patel et al.) 4-bromophenyl, 2-methoxy, indole moiety Halogen substituents; moderate anticancer
  • Naphthyl vs. Phenyl Groups: The 2-naphthyloxy group in the target compound introduces steric bulk and extended π-conjugation compared to phenyl or aminophenyl substituents in other derivatives. This may enhance fluorescence or π-stacking interactions, as seen in 6-(4-aminophenyl)-2-methoxy-4-phenylnicotinonitrile, which exhibits significant fluorescent properties due to planar aromatic systems .
  • Methoxy Positioning: Methoxy groups at position 4 (target compound) versus position 2 () influence electronic effects. In 6-(4-aminophenyl)-2-methoxy-4-phenylnicotinonitrile, the methoxy group lies in the pyridine plane, enhancing molecular rigidity .

Physical and Chemical Properties

  • Solubility: Methoxy and naphthyloxy groups may reduce water solubility compared to aminophenyl derivatives () but enhance lipid solubility for drug delivery.
  • Stability: Bulky substituents (naphthyloxy) could hinder hydrolysis of the cyano group, increasing stability in acidic environments .

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